N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-ethoxyphenyl substituent at position 2 of the pyrazine ring and an N-(3-acetylphenyl)acetamide side chain. The 4-ethoxy group likely enhances lipophilicity, while the acetylphenyl moiety may influence target binding or metabolic stability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-20-9-7-17(8-10-20)21-14-22-24(31)27(11-12-28(22)26-21)15-23(30)25-19-6-4-5-18(13-19)16(2)29/h4-14H,3,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJIJDTDJIRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Structural Differences : Replaces the 3-acetylphenyl group with 3-ethylphenyl and substitutes 4-ethoxy with 4-methoxy.
- Impact on Properties :
- Synthetic Relevance : Demonstrates the feasibility of modifying aryl substituents without destabilizing the core structure.
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine instead of pyrazine.
- Functional Groups : Fluorophenyl and diethylamide substituents.
- Applications : Used in radiopharmaceuticals (e.g., PET imaging), highlighting the versatility of pyrazolo-acetamide scaffolds in medicinal chemistry .
Heterocyclic Analogues with Modified Cores
Thiazolidinone Derivatives ()
- Example: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide.
- Structural Contrast: Replaces pyrazolo[1,5-a]pyrazine with a thiazolidinone ring.
- Tautomerism: Exists as a 1:1 tautomeric mixture (thiazolidinone vs. dihydrothiazole), which may complicate pharmacokinetics compared to the stable pyrazine core .
Quinazolinone-Thioacetamide Hybrid ()
- Example : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide.
- Key Features: Dual heterocyclic systems (quinazolinone and thiazolidinone) with a sulfur-containing side chain.
- Bioactivity : Sulfur atoms may enhance antioxidant or enzyme-inhibitory activity but reduce metabolic stability compared to oxygen-based analogs .
Antipyrine-Based Derivatives ()
- Example: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide.
- Structural Highlights : Incorporates a tetrahydrobenzothiophene ring and antipyrine (pyrazolone) moiety.
- Synthetic Routes : Utilizes hydrazine hydrate and thioglycolic acid, similar to methods for pyrazolo[1,5-a]pyrazines .
Triazolopyrimidine Acetohydrazones ()
- Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones.
- Bioactivity : Herbicidal and antifungal activities, suggesting that pyrazine/pyrimidine hybrids with acetamide side chains may broadly target enzymes in pathogens .
Data Tables
Table 1. Key Physicochemical Properties of Selected Compounds
*Estimated based on structural similarity to .
†Predicted using ChemAxon software.
Key Findings and Implications
Heterocycle Stability: Pyrazolo[1,5-a]pyrazines exhibit greater hydrolytic stability than tautomerism-prone thiazolidinones .
Synthetic Flexibility : Modular synthesis (e.g., hydrazine-mediated cyclization) allows for diverse substitutions, enabling optimization of pharmacokinetic properties .
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